molecular formula C14H15N3OS B7496413 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone

Katalognummer B7496413
Molekulargewicht: 273.36 g/mol
InChI-Schlüssel: QVHPAZWJBLEWHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone, also known as L-741,626, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of motor function, cognition, and reward processing. In

Wirkmechanismus

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in the regulation of motor function, cognition, and reward processing. By blocking the dopamine D1 receptor, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone can modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone depend on the specific experimental conditions and the target tissue or cell type. In general, however, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to modulate the activity of dopaminergic neurons in the striatum, which can have downstream effects on various physiological and behavioral processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been shown to reduce the locomotor activity of rodents, which is consistent with its role as a dopamine D1 receptor antagonist. It has also been shown to modulate the release of neurotransmitters such as glutamate and GABA in the striatum, which can have downstream effects on various physiological and behavioral processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological and pathological processes, without interfering with other receptors or signaling pathways. Another advantage of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone is its well-characterized mechanism of action, which allows researchers to design experiments that specifically target this receptor. However, there are also some limitations to using 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone in lab experiments. For example, its effects may be dependent on the specific experimental conditions, and it may not be suitable for all experimental models or cell types.

Zukünftige Richtungen

There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone. One area of interest is the potential therapeutic applications of targeting the dopamine D1 receptor in various neurological and psychiatric disorders. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone may have potential as a treatment for Parkinson's disease, schizophrenia, and addiction. Another area of interest is the role of the dopamine D1 receptor in the regulation of various physiological and behavioral processes, such as learning and memory, motivation, and decision-making. Further research is needed to fully understand the mechanisms underlying these processes, and to develop new therapeutic approaches based on targeting the dopamine D1 receptor.

Synthesemethoden

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone involves a multi-step process that starts with the reaction of 2-chloro-4-ethylthiadiazole with sodium hydride to form the corresponding sodium salt. This is then reacted with 2-bromoacetophenone to yield the desired intermediate product. The intermediate is then treated with sodium borohydride to reduce the ketone group, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline to form the final product, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone.

Wissenschaftliche Forschungsanwendungen

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. For example, 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone has been used to study the role of the dopamine D1 receptor in the regulation of motor function, cognition, and reward processing. It has also been used to investigate the potential therapeutic effects of targeting the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-12-13(19-16-15-12)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPAZWJBLEWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.